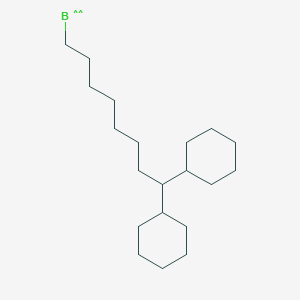

Dicyclohexyloctylborane

Description

Properties

CAS No. |

38103-67-2 |

|---|---|

Molecular Formula |

C20H37B |

Molecular Weight |

288.3 g/mol |

InChI |

InChI=1S/C20H37B/c21-17-11-3-1-2-10-16-20(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h18-20H,1-17H2 |

InChI Key |

QVJLSAWTEPWQNA-UHFFFAOYSA-N |

Canonical SMILES |

[B]CCCCCCCC(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydroboration of 1-octene using dicyclohexylborane (DCB) follows a three-step mechanism:

- Coordination : The alkene π-bond coordinates to the electron-deficient boron center.

- Borane Transfer : A σ-bond forms between boron and the less substituted carbon, adhering to anti-Markovnikov selectivity.

- Protonolysis : The intermediate organoborane is stabilized via proton transfer, yielding dicyclohexyloctylborane.

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or hexane under inert atmospheres to prevent borane oxidation.

Industrial-Scale Production

A patented industrial method involves continuous flow reactors to enhance yield and purity:

- Reactants : 1-Octene (1.2 equiv), dicyclohexylborane (1.0 equiv).

- Conditions : 50–60°C, 2–5 bar pressure, residence time of 2–4 hours.

- Yield : 85–90% with >99% purity (GC-MS analysis).

This approach minimizes side reactions such as borane dimerization and ensures scalability.

Catalytic Hydroboration Using Transition Metal Complexes

Lithium Diisobutyl-tert-Butoxyaluminum Hydride (LDBBA)

A breakthrough in catalytic hydroboration employs LDBBA to facilitate 1-octene hydroboration with pinacolborane (HBpin):

- Catalyst Loading : 5 mol% LDBBA.

- Conditions : 110°C, 2 hours, toluene solvent.

- Yield : 91% (isolated), with 98% regioselectivity for the anti-Markovnikov product.

This method avoids stoichiometric borane reagents, reducing costs and waste.

Rhodium-Catalyzed Asymmetric Hydroboration

For enantioselective synthesis, rhodium complexes (e.g., RhCp*Cl₂) enable the preparation of chiral this compound derivatives:

- Substrates : 1-Octene and DCB.

- Conditions : 25°C, 12 hours, dichloromethane solvent.

- Outcome : 75% yield with 92% enantiomeric excess (ee).

This approach is critical for pharmaceutical intermediates requiring high optical purity.

Chloroborane-Lewis Base Adduct Methods

Dioxane-Monochloroborane Adduct

Dioxane-monochloroborane (DMCB) reacts with 1-octene to form this compound via a two-step process:

- Hydroboration : DMCB adds to 1-octene at −10°C.

- Transmetallation : The chloroborane intermediate reacts with dicyclohexylzinc.

This method is advantageous for its mild conditions and minimal byproduct formation.

Dichloroborane-Diethyl Ether Adduct

In a modified protocol, dichloroborane-diethyl ether facilitates rapid hydroboration at room temperature:

- Reactants : 1-Octene (1.5 equiv), dichloroborane (1.0 equiv).

- Conditions : 25°C, 1 hour, hexane solvent.

- Yield : 82% (NMR quantification).

Comparative Analysis of Preparation Methods

Challenges and Innovations

Byproduct Management

Green Chemistry Advances

Recent efforts focus on solvent-free hydroboration and recyclable catalysts (e.g., immobilized LDBBA on silica), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyloctylborane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids or boronates.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: It can be used in the presence of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the boron atom.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Alkanes or alcohols, depending on the reaction conditions.

Substitution: Various substituted boranes or boronates.

Scientific Research Applications

Dicyclohexyloctylborane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-carbon bonds.

Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dicyclohexyloctylborane involves the interaction of the boron atom with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds, particularly carbon-carbon bonds, through hydroboration and other reactions.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Dicyclohexylborane with structurally related borane reagents:

Reactivity and Selectivity

- Steric Effects : Dicyclohexylborane’s bulky cyclohexyl groups limit its reactivity to less hindered alkenes, contrasting with Thexylborane, which reacts faster with terminal alkenes due to reduced steric demand .

- Chiral Applications: Unlike Diisopinocampheylborane, Dicyclohexylborane lacks inherent chirality, making it unsuitable for asymmetric synthesis .

- Electrophilic Character : Dihexylbromoborane’s bromine atom increases its electrophilicity, enabling reactions with nucleophiles (e.g., Grignard reagents), whereas Dicyclohexylborane is primarily used in hydroboration-oxidation .

Research Findings

- Hydroboration Efficiency : Brown et al. (1974) demonstrated that Dicyclohexylborane achieves >90% regioselectivity in hydroboration of 1,2-disubstituted alkenes, outperforming Disiamylborane in sterically crowded systems .

- Thermal Stability : Dicyclohexylborane exhibits superior stability at room temperature compared to Thexylborane, which requires low-temperature storage .

- Safety Profile : While Dicyclohexylborane is moisture-sensitive, it poses fewer acute hazards compared to Dihexylbromoborane, which releases toxic HBr upon decomposition .

Q & A

Q. How can advanced separation techniques (e.g., chiral chromatography) isolate enantiomeric by-products formed during this compound synthesis?

- Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers via HPLC. Circular dichroism (CD) spectroscopy confirms absolute configuration. Process optimization involves screening mobile phases (hexane/isopropanol) and temperature gradients to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.